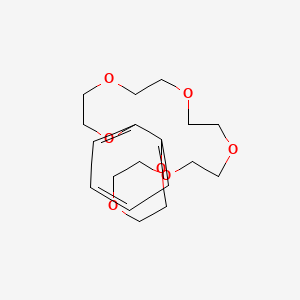

Benzo-21-crown-7

Description

Significance of Crown Ethers in Macrocyclic Host-Guest Interactions

Macrocyclic host molecules, such as crown ethers, cyclodextrins, and calixarenes, are pivotal in the advancement of supramolecular chemistry nih.govrsc.orgfrontiersin.org. These molecules possess pre-organized cavities that can recognize and bind specific guest molecules or ions through a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions numberanalytics.comresearchgate.net. The discovery of crown ethers by Charles J. Pedersen in the 1960s revolutionized the field, earning him a share of the 1987 Nobel Prize in Chemistry alongside Donald J. Cram and Jean-Marie Lehn numberanalytics.comresearchgate.netwikipedia.orgbritannica.comwikipedia.orgnobelprize.org. Crown ethers, characterized by their cyclic polyether structure, exhibit a remarkable affinity for various cations, particularly alkali metal ions, by effectively coordinating them within their central cavities wikipedia.orgvt.edu. This ability to selectively complex ions and molecules has made them indispensable for applications ranging from phase-transfer catalysis to the development of sensors and molecular machines researchgate.netwikipedia.org. The fundamental principle of host-guest recognition, where the host molecule's structure dictates its binding selectivity for specific guests, is a defining feature of crown ether chemistry and a critical concept in supramolecular science rsc.orgnumberanalytics.comresearchgate.net.

Unique Structural Attributes of Benzo-21-crown-7 as a Supramolecular Host

This compound (B21C7) is a macrocyclic polyether distinguished by its 21-membered ring structure, which includes a fused benzene (B151609) moiety beilstein-journals.orgnih.govnii.ac.jppsu.edu. This specific ring size and the presence of the aromatic unit contribute to its unique host properties. The cavity size of B21C7 allows it to effectively bind certain guest molecules, notably secondary ammonium (B1175870) ions, by forming threaded structures known as pseudorotaxanes beilstein-journals.orgresearchgate.net. Research has indicated that B21C7 can exhibit higher binding constants for these guests compared to larger, more traditional crown ethers like dibenzo-24-crown-8 (B80794) (DB24C8) beilstein-journals.orgresearchgate.net. Furthermore, B21C7 has demonstrated notable water solubility, a property that expands its utility in aqueous-based supramolecular systems, a departure from the traditional focus on organic solvents for crown ether chemistry frontiersin.orgacs.orgresearchgate.net. The flexibility of the macrocyclic ring, coupled with the electronic influence of the benzo substituent, allows B21C7 to adapt its conformation for optimal guest binding, contributing to its selectivity nii.ac.jpnih.gov.

Historical Context and Evolution of this compound Research

The research trajectory of this compound is intrinsically linked to the foundational discoveries of crown ethers by Charles Pedersen researchgate.netwikipedia.orgwikipedia.orgvt.edu. Following Pedersen's initial work in 1967, which revealed the cation-binding capabilities of crown ethers, a vast array of derivatives were synthesized and studied researchgate.netvt.edunii.ac.jpfrontiersin.orgu-hyogo.ac.jp. Benzo-substituted crown ethers, including B21C7, emerged as important targets due to the ease of functionalization on the aromatic ring, which allows for fine-tuning of their properties and integration into more complex architectures nih.gov.

Early research on B21C7 focused on its synthesis, with templated methods, such as using potassium cations (K⁺) during macrocyclization, proving more efficient than non-templated routes beilstein-journals.orgnih.govd-nb.info. Investigations into its cation binding properties, particularly for alkali metal ions like K⁺, Na⁺, Rb⁺, and Cs⁺, have been conducted, revealing insights into the relationship between ring size, cation diameter, and binding affinity nii.ac.jpu-hyogo.ac.jpnih.govrsc.org. More recently, the research landscape has expanded to include the use of B21C7 in the construction of advanced supramolecular materials. This includes its role as a building block in supramolecular polymers and mechanically interlocked molecules (MIMs) like rsc.orgrotaxanes, where its specific recognition motif with secondary ammonium ions is exploited beilstein-journals.orgresearchgate.netd-nb.infoacs.orgnih.gov. The exploration of B21C7's behavior in aqueous media also represents a significant evolution, highlighting its potential for environmentally friendly and biologically relevant applications frontiersin.orgacs.orgresearchgate.net.

Data Table: Pseudorotaxane Formation Binding Constants

Research has quantified the binding affinities of this compound for secondary dialkylammonium salts, demonstrating its efficacy as a host in forming threaded structures. These binding constants, measured in acetone (B3395972), highlight B21C7's strong recognition capabilities.

| Host Molecule | Guest Molecule Type | Binding Constant (M⁻¹) | Solvent | Reference |

| This compound | Secondary Dialkylammonium Salt | 527-1062 | Acetone | researchgate.net |

| Dibenzo-24-crown-8 | Secondary Dialkylammonium Salt | 135-261 | Acetone | researchgate.net |

Compound List

Alkali metal ions

this compound (B21C7)

Crown ethers

Dibenzo-18-crown-6 (DB18C6)

Dibenzo-24-crown-8 (DB24C8)

Guanidinium

Metal ions

Potassium cations (K⁺)

Pseudorotaxanes

Secondary ammonium ions

rsc.orgRotaxanes

Structure

2D Structure

3D Structure

Properties

CAS No. |

67950-78-1 |

|---|---|

Molecular Formula |

C18H28O7 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(25),21,23-triene |

InChI |

InChI=1S/C18H28O7/c1-2-4-18-17(3-1)24-15-13-22-11-9-20-7-5-19-6-8-21-10-12-23-14-16-25-18/h1-4H,5-16H2 |

InChI Key |

DZWYQRMUCPSDQK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCOC2=CC=CC=C2OCCOCCOCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzo 21 Crown 7 and Its Derivatives

Macrocyclization Strategies

The formation of the Benzo-21-crown-7 macrocycle is typically achieved through a Williamson ether synthesis, reacting a catechol (or a substituted catechol) with a long-chain diether glycol derivative. The primary challenge is to bring the two reactive ends of the linear precursor together to form the cyclic product in favor of linear polymer chains. The choice of synthetic strategy significantly impacts the reaction's efficiency and yield.

Templated Synthesis Approaches

Template-directed synthesis is a powerful strategy in macrocyclic chemistry that utilizes metal cations to organize the precursor molecule into a conformation that facilitates cyclization. routledge.comucsd.edu This pre-organization significantly increases the probability of the desired intramolecular reaction. For this compound, alkali metal cations, particularly potassium (K⁺), are effective templates due to the complementary size of the ion and the resulting crown ether cavity. researchgate.net

Cation-Templated Macrocyclization (e.g., KBF₄, KPF₆)

The most efficient syntheses of this compound employ a [1+1] macrocyclization reaction between catechol and hexa(ethylene glycol) ditosylate in the presence of a potassium salt which acts as a template. beilstein-journals.orgnih.gov Salts such as potassium tetrafluoroborate (KBF₄) and potassium hexafluorophosphate (KPF₆) are commonly used. researchgate.netbeilstein-journals.org In this process, the potassium cation coordinates with the oxygen atoms of the oligoethylene glycol chain, holding the molecule in a folded conformation that brings the reactive tosylate ends into proximity with the catecholate nucleophile, thereby promoting cyclization. beilstein-journals.org

Efficiency and Yield Optimization in Templated Routes

The choice of the template salt's counter-anion can influence not only the reaction yield but also the ease of product purification. beilstein-journals.org While using KPF₆ as a template for the reaction of catechol and hexa(ethylene glycol) ditosylate can produce this compound in a high yield of 69%, the resulting KPF₆-crown ether complex is often soluble in organic solvents, making the separation and purification of the uncomplexed crown ether challenging. beilstein-journals.org

Non-Templated Macrocyclization Approaches

This compound can also be synthesized without the use of a cation template. beilstein-journals.orgnih.gov This approach typically involves an intramolecular cyclization of a pre-formed linear precursor under high-dilution conditions. beilstein-journals.org The principle of high dilution is to maintain a very low concentration of the reactant, which statistically favors the intramolecular reaction (a first-order process) over the intermolecular polymerization (a second-order process). However, this method is generally less efficient for producing this compound. beilstein-journals.org The non-templated macrocyclization often results in a mixture of crown ethers of different sizes, leading to a significantly lower yield of the desired 21-membered ring. beilstein-journals.org For example, one reported non-templated synthesis gives this compound in a modest yield of only 24%. beilstein-journals.org

Comparative Analysis of Templated versus Non-Templated Methods

A comparison of the synthetic routes for this compound clearly demonstrates the superiority of the cation-templated approach. beilstein-journals.orgnih.gov The templated [1+1] macrocyclization is significantly more efficient, providing yields around 70%, whereas the non-templated intramolecular cyclization yields are substantially lower, typically below 25%. beilstein-journals.org The template not only enhances the yield but also improves the selectivity for the desired 21-membered ring, minimizing the formation of other cyclic oligomers. beilstein-journals.org While non-templated synthesis is a viable method, the gains in yield and purity make the templated approach the preferred method for the practical synthesis of this compound and its derivatives. beilstein-journals.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for this compound

| Synthetic Method | Template Salt | Typical Yield | Key Observations | Source |

|---|---|---|---|---|

| Cation-Templated | KBF₄ | 70% | Efficient cyclization; easy purification. | beilstein-journals.org |

| Cation-Templated | KPF₆ | 69% | Efficient cyclization; difficult purification. | beilstein-journals.org |

Functionalization and Derivatization of the this compound Scaffold

The aromatic benzene (B151609) ring of the this compound scaffold provides a convenient handle for introducing various functional groups, allowing for the tuning of its physical, chemical, and binding properties. nih.gov This functionalization is typically achieved through electrophilic substitution on the aromatic ring or by using a pre-functionalized catechol in the macrocyclization reaction. beilstein-journals.orgnih.gov

The ability to introduce substituents onto the benzene ring has led to the development of a range of this compound derivatives. nih.govacs.org For instance, a formyl-substituted analogue has been synthesized using the efficient KBF₄ templated approach, achieving a good yield of 62%. beilstein-journals.org Other derivatives bearing cyano and carboxylic acid groups have also been reported. nih.gov These modifications significantly affect properties such as water solubility and can impart stimuli-responsive behaviors, such as temperature-dependent phase transitions in aqueous solutions. nih.govacs.org This versatility makes functionalized this compound derivatives valuable building blocks in the construction of supramolecular assemblies, molecular machines, and advanced materials. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Catechol |

| Hexa(ethylene glycol) ditosylate |

| Potassium tetrafluoroborate |

| Potassium hexafluorophosphate |

| Formyl-benzo-21-crown-7 |

| Cyano-benzo-21-crown-7 |

| Carboxy-benzo-21-crown-7 |

Synthesis of Substituted this compound Derivatives

The introduction of substituents onto the benzene ring of this compound allows for the fine-tuning of its electronic and complexing properties. A notable example is the synthesis of a formyl derivative, which can serve as a versatile intermediate for further functionalization.

One established method for synthesizing both the parent B21C7 and its formyl analogue involves a [1+1] macrocyclization reaction. beilstein-journals.orgnih.gov This approach typically utilizes a templating cation, such as K⁺, to organize the precursor molecules and promote cyclization. beilstein-journals.orgnih.gov The synthesis of the formyl derivative, 4'-formylthis compound, is achieved by reacting 3,4-dihydroxybenzaldehyde with hexa(ethylene glycol) ditosylate in the presence of a base and a template salt like potassium tetrafluoroborate (KBF₄). beilstein-journals.org This template-assisted approach has been shown to be more efficient than non-templated intramolecular macrocyclization, leading to significantly higher yields. beilstein-journals.orgnih.gov

The reaction conditions for the templated synthesis of the formyl derivative are summarized in the table below.

| Reactants | Reagents | Solvent | Yield | Reference |

| 3,4-Dihydroxybenzaldehyde, Hexa(ethylene glycol) ditosylate | K₂CO₃, KBF₄ | Acetonitrile (B52724) | 62% | beilstein-journals.org |

Table 1: Reaction conditions for the synthesis of 4'-formylthis compound.

The presence of the formyl group can influence the binding affinity of the crown ether. Studies have shown that substitution on the benzo ring of B21C7 can alter its complexing properties with secondary ammonium (B1175870) ions. beilstein-journals.org This highlights the importance of developing synthetic routes to a variety of substituted derivatives to explore their structure-property relationships in host-guest chemistry.

Introduction of Hydrophobic Units and Linkers

The incorporation of hydrophobic units and linkers into the structure of this compound is a key strategy for the construction of more complex supramolecular architectures, such as rotaxanes and pseudorotaxanes. These modifications can enhance the stability of the resulting complexes and enable their assembly into larger, functional systems.

One approach to introduce hydrophobic character is through the formation of threaded structures where a long alkyl chain, often part of a secondary dialkylammonium salt, is threaded through the B21C7 macrocycle. The ends of this "thread" can be capped with bulky groups to create mechanically interlocked molecules. While not a direct modification of the B21C7 ring itself, this demonstrates the use of hydrophobic components in conjunction with the crown ether.

Furthermore, ester groups have been employed as end groups in the formation of threaded structures based on the this compound/secondary ammonium salt recognition motif. rsc.org The gradual elongation of the alkyl chains of these ester groups results in increased stability of the corresponding threaded structures. rsc.org When a sufficiently bulky group, such as an isopropyl group, is used as the tail, a mechanically interlocked rotaxane can be successfully constructed. rsc.org This methodology showcases how hydrophobic ester functionalities can be utilized to create stable, interlocked architectures with this compound.

Preparation of Hydroxy- and Amine-Functionalized Crown Ethers

The introduction of hydroxy and amine functionalities onto the this compound scaffold provides reactive handles for further chemical modifications, such as the attachment of signaling units or immobilization onto solid supports. While specific literature on the direct functionalization of this compound with these groups is limited, established methods for other benzocrown ethers can be applied.

For the synthesis of amine-functionalized benzocrown ethers, a common strategy involves a two-step process: nitration followed by reduction. researchgate.net For instance, the nitration of a benzocrown ether can be achieved using a mixture of nitric acid and acetic acid. researchgate.net The resulting nitro-substituted benzocrown ether can then be reduced to the corresponding amine using various reducing agents, such as iron powder in the presence of ammonium chloride. researchgate.net

The synthesis of hydroxy-functionalized benzocrown ethers can be more complex. One potential route could involve the use of a protected catechol derivative, such as a methoxy-substituted catechol, in the initial macrocyclization reaction. Subsequent deprotection of the methoxy group would yield the desired hydroxy-functionalized crown ether. This approach has been utilized in the synthesis of other functionalized crown ethers. mdpi.com

These general methodologies provide a framework for the preparation of hydroxy- and amine-functionalized this compound derivatives, which are valuable building blocks for more complex supramolecular systems.

Advanced Synthetic Techniques

To address the challenges associated with traditional synthetic methods, such as laborious purification and a lack of mechanistic understanding, advanced techniques have been developed. These include the design of chromatography-free synthetic routes and the use of computational chemistry to elucidate reaction pathways.

Column Chromatography-Free Synthetic Routes

A significant drawback of many crown ether syntheses is the reliance on column chromatography for purification, which can be time-consuming and generate large amounts of solvent waste. To circumvent this, a convenient and effective column chromatography-free strategy for the synthesis of this compound and its derivatives has been developed. researchgate.net

This method avoids the use of common template salts like KPF₆ or KBF₄, which can be difficult to remove from the final product. beilstein-journals.orgresearchgate.net Instead, the synthesis is carried out using potassium carbonate (K₂CO₃) as the base, and the purification is achieved by simple water refluxing. researchgate.net This process effectively removes unreacted starting materials and inorganic salts, affording the desired crown ether in high purity and yield. The purity of the product obtained through this method has been shown to be comparable to that achieved with column chromatography, as confirmed by ¹H NMR spectroscopy. researchgate.net

| Purification Method | Purity | Advantages | Reference |

| Column Chromatography | High | Effective for complex mixtures | beilstein-journals.org |

| Water Refluxing | High | Environmentally friendly, cost-effective, time-saving | researchgate.net |

Table 2: Comparison of purification methods for this compound.

This chromatography-free approach represents a significant advancement in the practical synthesis of this compound, making it more accessible and scalable for various applications.

Computational Studies on Reaction Pathways for Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the mechanisms of chemical reactions. A DFT study has been conducted to explore the reaction pathway of the metal ion-templated synthesis of this compound from catechol and hexaethylene glycol ditosylate in the presence of a base. researchgate.net

The study identified two key Sₙ2 steps in the reaction pathway. The presence of an alkali metal ion template, such as K⁺ or Na⁺, was found to facilitate the cyclization process by easing the binding between the catechol oxygen and the carbon atom of the tosyl leaving group. researchgate.net This templating effect lowers the activation energy barrier for the intramolecular Sₙ2 cyclization step, leading to a higher yield of the crown ether. researchgate.net

The calculations, performed both in the gas phase and in acetonitrile as a solvent, revealed that the potassium ion is a more effective template than the sodium ion for this specific reaction. researchgate.net The energy barrier for the cyclization step in the presence of K⁺ was found to be significantly lower than that with Na⁺, which is consistent with experimental observations of higher reaction rates with potassium salts. researchgate.net This computational insight provides a theoretical foundation for the selection of optimal reaction conditions and template ions in the synthesis of this compound.

Host Guest Chemistry and Molecular Recognition of Benzo 21 Crown 7

Complexation with Organic Guests

Secondary Ammonium (B1175870) Ion Recognition Motif

Comparative Binding Studies with Other Crown Ether/Ammonium Systems

Benzo-21-crown-7 has been extensively studied in comparison to other crown ethers, particularly in its interaction with secondary dialkylammonium salts. These studies highlight the nuanced relationship between macrocycle size, structure, and binding affinity.

Interaction with Secondary Dialkylammonium Salts: this compound (B21C7) effectively forms beilstein-journals.orgpseudorotaxanes with secondary dialkylammonium ions, where the ammonium salt is threaded through the crown ether cavity researchgate.netresearchgate.netacs.org. In acetone (B3395972), B21C7 exhibits binding constants in the range of 527–1062 M⁻¹ for these guests researchgate.netresearchgate.netacs.org. In comparison, the larger and more traditional host, dibenzo-24-crown-8 (B80794) (DB24C8), shows lower binding constants for analogous complexes, typically ranging from 135–261 M⁻¹ in acetone researchgate.netresearchgate.netacs.org. This indicates that for certain secondary dialkylammonium guests, the 21-membered ring of B21C7 can offer a more favorable fit, leading to stronger complexation.

Comparison with Pyrido-21-crown-7: Pyrido-21-crown-7 (P21C7), a nitrogen-containing analog of B21C7, has been found to form even stronger complexes with secondary dialkylammonium ions than B21C7 and DB24C8 researchgate.netresearchgate.net. This suggests that the heteroatom in the macrocyclic ring can influence binding strength.

Structural Susceptibility: The complexing properties of B21C7 are noted to be more susceptible to modifications at the crown periphery compared to DB24C8 beilstein-journals.orgd-nb.infonih.gov. This implies that substituents on the B21C7 ring can have a more pronounced effect on binding affinity and mode. Furthermore, B21C7's inability to thread over a phenyl stopper, unlike DB24C8, has been utilized in the construction of self-sorting supramolecular systems beilstein-journals.org.

Table 1: Comparative Binding Constants of Crown Ethers with Secondary Dialkylammonium Salts (in Acetone)

| Host Ether | Guest Type | Binding Constant (M⁻¹) | Reference(s) |

| This compound | Secondary Dialkylammonium | 527–1062 | researchgate.netresearchgate.netacs.org |

| Dibenzo-24-crown-8 | Secondary Dialkylammonium | 135–261 | researchgate.netresearchgate.netacs.org |

| Pyrido-21-crown-7 | Secondary Dialkylammonium | Stronger than B21C7 | researchgate.netresearchgate.net |

Interaction with Aromatic Guests (e.g., Paraquat (B189505) and its Derivatives)

Crown ethers are well-established receptors for dicationic guests, including paraquat and its derivatives. While specific binding constants for B21C7 with paraquat are not as extensively detailed in the provided literature as for ammonium salts, the general principles of crown ether-paraquat interactions are relevant.

Crown ethers can bind paraquat dications, with association constants typically being less than 10³ M⁻¹ in solvents like acetone rsc.orgresearchgate.net. To enhance the binding affinity and efficiency for paraquat derivatives, researchers have developed more complex structures such as crown ether-based cryptands, which offer improved encapsulation rsc.orgresearchgate.netresearchgate.netrsc.org. For instance, triptycene-derived macrotricyclic hosts incorporating dibenzo- researchgate.net-crown-6 moieties have demonstrated the ability to form 1:1 complexes with paraquat derivatives, threading the guest through their central cavity researchgate.net. Although B21C7 itself is not explicitly highlighted for paraquat binding in these snippets, its capacity as a crown ether suggests potential for such interactions, particularly within supramolecular assemblies where it might be functionalized or combined with other recognition units.

Host-Guest Interactions with Specific Organic Motifs

This compound has been integrated into more complex supramolecular architectures, demonstrating its utility in recognizing specific organic motifs beyond simple ions.

Cyanostilbene: this compound has been employed as a key component in the design of fluorescent supramolecular polymers (FSPs) incorporating a cyanostilbene motif nih.govfrontiersin.orgfrontiersin.orgnih.gov. In these systems, the B21C7 unit provides the host capability to complex with electron-deficient guest molecules, such as ditopic dialkylammonium salts. This host-guest complexation drives the self-assembly of the components into polymeric structures that exhibit aggregation-induced emission (AIE) properties frontiersin.orgfrontiersin.orgnih.gov.

Phthalocyanine: Phthalocyanines functionalized with crown ether rings, including those bearing 21-crown-7 moieties, have been synthesized scispace.comru.nldatapdf.comru.nlmdpi.comrsc.org. In these hybrid molecules, the crown ether units act as recognition sites for cations. When the cation's diameter matches the crown ether ring, 4:4 host-guest complexes are formed scispace.comdatapdf.com. The aggregation behavior of these crowned phthalocyanines is influenced by solvent polarity and the presence of alkali-metal salts, which coordinate to the crown ether rings scispace.comru.nldatapdf.comru.nl. These functionalized phthalocyanines have shown potential applications as sensors ru.nlresearchgate.net.

Molecular Recognition in Aqueous Media

The behavior of host-guest systems in aqueous environments is of significant interest due to the prevalence of water as a biological and environmental solvent. This compound participates in supramolecular chemistry that can extend to aqueous or mixed aqueous media.

This compound and Water Interactions in Supramolecular Chemistry

While direct detailed studies of B21C7's supramolecular behavior specifically in pure water are not extensively detailed in the provided snippets, its involvement in host-guest chemistry implies its potential application in aqueous systems. B21C7 is known to exhibit thermosensitive phase behavior acs.orgacs.org, a property that can be modulated in aqueous solutions. Its fundamental ability to form K⁺-crown ether complexes is a basis for cation responsiveness in supramolecular assemblies rsc.org. The general field of aqueous supramolecular chemistry of crown ethers is an active area of research, suggesting that B21C7's interactions within such media are relevant nih.gov.

Control of Ion Specificity via Host-Guest Interactions in Aqueous Solutions

Crown ethers are renowned for their selective binding of cations, a property influenced by the size and denticity of the macrocyclic ring wikipedia.org. For example, 18-crown-6 (B118740) exhibits high affinity for potassium ions (K⁺), while 15-crown-5 (B104581) prefers sodium ions (Na⁺) wikipedia.org. Although specific ion selectivity data for B21C7 in aqueous solutions is limited in the provided texts, its role in K⁺-crown ether complexation for cation responsiveness is established rsc.org. The general principle of size-fitting and the arrangement of oxygen atoms within the crown ether cavity are key to achieving ion specificity, which can be exploited in aqueous environments.

Influence of Functional Groups on Water Solubility and Host-Guest Behavior

Compound List:

this compound (B21C7)

Dibenzo-24-crown-8 (DB24C8)

Pyrido-21-crown-7 (P21C7)

Paraquat

Cyanostilbene

Phthalocyanine

Potassium cation (K⁺)

Sodium cation (Na⁺)

Lithium cation (Li⁺)

Supramolecular Architectures and Advanced Materials Based on Benzo 21 Crown 7

Supramolecular Polymers and Gels

The B21C7/ammonium (B1175870) salt recognition system is a cornerstone for creating non-covalently linked polymers and gels. The reversible nature of this host-guest bond imparts unique characteristics to the resulting materials, such as self-healing and stimuli-responsiveness.

Fluorescent supramolecular polymers (FSPs) combine the properties of polymeric materials with the advantages of fluorescence, making them useful for sensing and imaging. One notable strategy involves integrating fluorophores into the polymer backbone or as pendant groups.

A fluorescent supramolecular polymer gel has been successfully constructed using B21C7 as the host unit. nih.gov This was achieved by mixing two specifically designed components:

A polystyrene polymer with pendant dialkylammonium salt moieties, which acts as the polymeric guest backbone.

A cross-linking host molecule built on a tetraphenylethylene (TPE) core. TPE is a well-known fluorophore. Four B21C7 macrocycles are attached to the TPE core, creating a tetravalent host.

Upon mixing, the B21C7 units on the TPE core form host-guest complexes with the dialkylammonium salts on the polystyrene chains. nih.gov This intermolecular cross-linking leads to the formation of a stable, fluorescent polymer gel.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent molecules are induced to emit strongly upon aggregation. acs.org This property is highly desirable for creating bright, solid-state emissive materials. The B21C7 recognition motif has been employed to construct supramolecular polymers with AIE characteristics.

Researchers have designed and synthesized a ditopic host molecule that incorporates both a cyanostilbene unit and two B21C7 units. nih.gov Cyanostilbene is a classic AIE-active luminogen (AIEgen). In the presence of a complementary ditopic dialkylammonium salt guest molecule, the host and guest molecules self-assemble through B21C7/ammonium salt recognition to form a linear, AA/BB-type supramolecular polymer.

This resulting polymer exhibits strong blue fluorescence, a direct consequence of the AIE properties of the cyanostilbene units, which become emissive as their intramolecular rotations are restricted within the polymeric assembly. nih.govresearchgate.net

Hyperbranched polymers are three-dimensional, globular macromolecules with a highly branched structure. A novel A2-B3-type supramolecular hyperbranched polymer was prepared using the B21C7/secondary ammonium salt recognition motif. rsc.orgrsc.org This system involves two distinct monomers:

| Monomer Type | Description | Role |

| A2 Monomer | A linear molecule with two B21C7 host units. | Ditopic Host |

| B3 Monomer | A trigonal molecule with three secondary ammonium salt guest units. | Tritopic Guest |

The self-assembly of these monomers in solution leads to the formation of a hyperbranched polymer architecture. A key feature of this system is its responsiveness to chemical stimuli. The addition of potassium ions (K+), which bind strongly within the B21C7 cavity and displace the ammonium salt guest, causes the disassembly of the polymer. rsc.orgrsc.org This process is reversible, allowing for controlled assembly and disassembly of the hyperbranched structure. rsc.org

Orthogonal self-assembly, which involves the simultaneous use of multiple, non-interfering recognition motifs, allows for the construction of more complex and functional supramolecular systems. This strategy has been used to create main-chain supramolecular copolymers where B21C7-based host-guest interactions are paired with other non-covalent forces.

One such system combines B21C7/secondary ammonium salt recognition with terpyridine/metal ion coordination. nih.govscilit.com The main-chain supramolecular polymer is formed in a one-pot process by mixing three components: a heteroditopic monomer containing both a terpyridine unit and a B21C7 unit, a homoditopic secondary ammonium salt monomer, and a metal ion like iron(II) or zinc(II). nih.gov

The resulting polymer's properties are highly tunable. The size of the polymer aggregates can be influenced by the choice of metal ion. nih.gov Furthermore, the entire assembly is multi-stimuli responsive; it can be disassembled or altered by changes in temperature, the addition of potassium ions (to disrupt the host-guest interaction), or the introduction of a stronger chelating ligand (to disrupt the metal coordination). nih.gov A similar approach has been demonstrated combining B21C7 host-guest chemistry with quadruple hydrogen bonding interactions to create switchable linear supramolecular polymers. rsc.org

Supramolecular networks are formed by the interconnection of polymer chains via non-covalent cross-links. One approach involves using a secondary ammonium salt-functionalized polystyrene and a complementary homoditopic B21C7 cross-linker to form a network through interchain host-guest interactions. acs.org

A more integrated approach involves a self-cross-linking supramolecular polymer network (SPN) built from a single, multifunctional monomer. nih.govacs.org This monomer is designed with a four-arm core, onto which two B21C7 host units and two dialkylammonium salt guest moieties are attached. nih.gov

| Monomer Component | Function |

| Four-Arm Core | Provides the central scaffold. |

| Two Benzo-21-crown-7 Units | Act as host recognition sites. |

| Two Dialkylammonium Salt Units | Act as guest recognition sites. |

In bulk, these monomers self-assemble via complementary host-guest complexation between the B21C7 and ammonium motifs on adjacent monomers. acs.org This creates rsc.orgpseudorotaxane linkages that serve as the cross-links, forming a robust and dynamic network. The viscoelastic properties of this material demonstrate that the host-guest linkages become highly dynamic at elevated temperatures, giving the material thermoplastic behavior. nih.gov

Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules, such as rotaxanes and catenanes, consist of two or more components that are physically entangled rather than covalently bonded. The B21C7/secondary dialkylammonium salt recognition motif has proven to be highly effective for templating the synthesis of these complex structures. mdpi.com

It has been demonstrated that secondary dialkylammonium salts can thread through the cavity of B21C7 to form stable rsc.orgpseudorotaxanes (a linear "axle" threaded through a macrocyclic "wheel"). acs.org This recognition is notably strong, with higher binding constants observed compared to the traditionally used dibenzo-24-crown-8 (B80794) (DB24C8) host. acs.orgresearchgate.net

| Host Macrocycle | Binding Constant (Kₐ) in Acetone (B3395972) (M⁻¹) |

| This compound (B21C7) | 527 – 1062 |

| Dibenzo-24-crown-8 (DB24C8) | 135 – 261 |

This efficient threading has been leveraged to synthesize mechanically interlocked rsc.orgrotaxanes by adding bulky "stoppers" to the ends of the axle, permanently trapping the B21C7 wheel. acs.orgresearchgate.net The formation of these threaded structures has been confirmed by NMR spectroscopy, mass spectrometry, and X-ray crystallography. acs.org Beyond simple rotaxanes, the motif has been used to create more complex architectures like rsc.orgrotaxanes (where a macrocycle is threaded by its own covalently attached tail) and [c2]daisy chains. nih.govresearchgate.net The mechanical properties of these interlocked molecules have also been investigated, exploring how externally applied force can lead to the dissociation of the rotaxane architecture. acs.org

Design and Synthesis of Pseudorotaxanes

The formation of nih.govpseudorotaxanes, where a linear molecular "thread" is enclosed within a macrocyclic "wheel," is a fundamental step in the construction of more complex MIMs. The B21C7 macrocycle has proven to be an effective host for secondary dialkylammonium salts, forming stable nih.govpseudorotaxanes. researchgate.net

The synthesis of B21C7 itself has been optimized to improve yields for its use in these supramolecular architectures. A [1+1] macrocyclization reaction utilizing a potassium ion (K⁺) as a template has been shown to be significantly more efficient than non-templated methods. beilstein-journals.org For instance, a modified procedure using KPF₆ as a template increased the yield of B21C7 to 69%, a substantial improvement over the 22% yield obtained under phase-transfer conditions without a template. beilstein-journals.org

The binding affinity of B21C7 with various secondary dialkylammonium salts has been quantified, demonstrating its superiority over the more traditionally used dibenzo-24-crown-8 (DB24C8) in certain instances. The association constants (Ka) for these complexes are influenced by the nature of the guest molecule and the solvent. For example, in acetone, B21C7 forms nih.govpseudorotaxanes with secondary dialkylammonium salts with binding constants ranging from 527 to 1062 M⁻¹, which are considerably higher than the 135 to 261 M⁻¹ range observed for analogous complexes with DB24C8. researchgate.netacs.org

| Guest Compound | Host | Solvent | Association Constant (Ka) M⁻¹ |

| Dibutylammonium Hexafluorophosphate | This compound | Acetone | 1062 ± 102 |

| Secondary Ammonium Salt 2 | This compound | Acetone | 527 ± 45 |

| Secondary Ammonium Salt 3 | This compound | Acetone | 836 ± 73 |

| Dibutylammonium Hexafluorophosphate | Dibenzo-24-crown-8 | Acetone | 261 ± 13 |

| Secondary Ammonium Salt 2 | Dibenzo-24-crown-8 | Acetone | 135 ± 9 |

| Secondary Ammonium Salt 3 | Dibenzo-24-crown-8 | Acetone | 197 ± 12 |

This table presents the association constants for the formation of nih.govpseudorotaxanes between different guest and host molecules in acetone. researchgate.net

The formation of these threaded structures is typically confirmed through a combination of proton NMR spectroscopy, electrospray ionization mass spectrometry, and single-crystal X-ray analysis. researchgate.netacs.org Substitutions on either the B21C7 macrocycle or the secondary ammonium axle can alter the binding affinity and even the binding mode, highlighting the tunability of this system. beilstein-journals.org

Fabrication of Rotaxanes

Building upon the stable pseudorotaxane formation, nih.govrotaxanes based on the B21C7/secondary ammonium salt recognition motif have been successfully synthesized. researchgate.net Rotaxanes are distinguished from pseudorotaxanes by the presence of bulky "stoppers" at the ends of the linear thread, which mechanically prevent the dethreading of the macrocycle.

The fabrication of these mechanically interlocked molecules often involves a "threading-followed-by-stoppering" approach. This process leverages the thermodynamic favorability of the pseudorotaxane formation, after which the ends of the guest molecule are chemically modified with large functional groups. The smaller cavity of B21C7 compared to DB24C8 allows for the use of smaller and simpler stoppers, such as benzene (B151609) rings, in the construction of these interlocked structures.

Two B21C7-based beilstein-journals.orgrotaxanes have been synthesized in high yields through a copper(II)-mediated Eglinton coupling reaction, followed by a palladium-on-carbon catalyzed reduction. nih.gov X-ray single-crystal analysis of these beilstein-journals.orgrotaxanes revealed a self-entangled conformation where the macrocycle is threaded by its own "tail." nih.gov Furthermore, mechanically linked poly nih.govrotaxanes have been designed and synthesized, integrating the B21C7/secondary ammonium salt motif into polycaprolactone chains, which results in interesting thermal and rheological properties. rsc.org

Construction of Daisy Chains and Other Interlocked Structures

The versatility of the B21C7/secondary ammonium salt recognition motif extends to the construction of more intricate supramolecular assemblies, such as [c2]daisy chains. A [c2]daisy chain is a cyclic, interwoven dimer formed from the self-assembly of heteroditopic monomers, each containing both a host (B21C7) and a guest (secondary ammonium salt) moiety.

The construction of a [c2]daisy chain based on this motif has been confirmed by single-crystal X-ray analysis, which revealed that the structure is stabilized by multiple [N⁺–H···O] and [C–H···O] hydrogen bonds, as well as face-to-face π-stacking interactions. acs.org The complexation behavior of the heteroditopic monomer in solution is controllable and can be influenced by changes in pH or the addition and removal of potassium ions. nih.gov

The formation of these homodimeric daisy chains from monomers has been evidenced by ¹H NMR spectroscopy, where the appearance of two sets of signals for most of the CH₂ groups indicates the presence of diastereotopic protons in the assembled, achiral monomers. rsc.org

Self-Sorting Systems in MIM Assembly

The principles of molecular recognition and self-assembly with B21C7 can be harnessed to create complex, multi-component systems that exhibit self-sorting behavior. In these systems, a mixture of different host and guest molecules selectively assembles into a specific set of thermodynamically favored complexes, avoiding the formation of a random mixture of products.

A four-component self-sorting system has been developed utilizing B21C7, DB24C8, and two different secondary ammonium salts. beilstein-journals.org The fidelity of this system relies on the fact that B21C7 is unable to pass over a phenyl stopper group on one of the axles, while the larger DB24C8 can. beilstein-journals.org This selective recognition allows for the programmed assembly of specific pseudorotaxane structures.

This concept has been further extended to "integrative self-sorting," where multiple binding sites are incorporated into single molecular building blocks. This approach allows for positional control and the construction of more complex, multiply interlocked structures, such as hetero nih.govrotaxanes with a specific sequence of wheels. nih.govpnas.org By designing components with specific recognition properties, it is possible to program the assembly of intricate supramolecular architectures with a high degree of precision. pnas.org

Stimuli-Responsive Systems

This compound and its derivatives have demonstrated robust thermoresponsive properties in aqueous solutions, exhibiting both lower critical solution temperature (LCST) and upper critical solution temperature (UCST) phase behaviors. This responsiveness to thermal stimuli opens avenues for the development of smart materials.

Thermosensitive Phase Behavior: Lower Critical Solution Temperature (LCST) Phenomena

LCST behavior is characterized by a reversible phase transition from a homogeneous solution to a turbid suspension upon heating. Unsubstituted B21C7 and its cyano derivative display this phenomenon. nih.govacs.org However, for pure B21C7, highly concentrated solutions (>120 mg/mL) and elevated temperatures (>50 °C) are required to observe this phase separation, which can limit its practical applications. beilstein-journals.org

To address this, research has focused on modifying the B21C7 structure to tune its LCST behavior. The introduction of hydrophobic units, such as alkyl chains, can dramatically decrease the critical transition temperature and enable phase separation at lower concentrations and temperatures. beilstein-journals.orgnih.gov The nature of both the linker and the tail of these hydrophobic additions is crucial in regulating the LCST properties. beilstein-journals.org Minor modifications to the chemical structure of B21C7 can effectively control its thermo-responsive properties. beilstein-journals.orgnih.gov

| This compound Derivative | Concentration (mg/mL) | Cloud Point (°C) |

| 3a | 12 | 66.8 |

| 3a | 22 | 44.2 |

| 5d | 6.0 | 63.3 |

| 5d | 7.0 | 56.1 |

| 5d | 7.7 | 50.4 |

This table illustrates the concentration-dependent LCST behavior of two different B21C7 derivatives, 3a and 5d, in aqueous solution. beilstein-journals.org

The LCST behavior of these systems typically shows a small hysteresis of around 2.0 °C during heating and cooling cycles, indicating good chemical integrity. beilstein-journals.org

Thermosensitive Phase Behavior: Upper Critical Solution Temperature (UCST) Phenomena

In contrast to LCST, UCST behavior is characterized by a transition from a turbid suspension to a homogeneous solution upon heating. A carboxylic acid derivative of B21C7 has been shown to exhibit UCST behavior, followed by an LCST phase transition at higher temperatures. nih.govacs.org This dual-responsive behavior is particularly interesting for the development of materials with more complex thermal responses.

The phase behavior of these systems can be further tuned through supramolecular interactions. For example, the addition of potassium chloride (KCl) can modulate the thermoresponsive properties of the B21C7 system. nih.gov This demonstrates that B21C7 and its derivatives can serve as a versatile platform for creating new thermosensitive systems and materials. nih.govacs.org

pH-Responsive Systems

The integration of this compound into supramolecular architectures has enabled the development of materials that exhibit responsiveness to changes in pH. This functionality often arises from the inclusion of pH-sensitive moieties in concert with the crown ether.

A notable example is the construction of a [c2]daisy chain from a heteroditopic monomer featuring the this compound/secondary ammonium salt recognition motif nih.govrsc.org. The complexation and decomplexation behavior of this system in solution can be controlled by altering the pH of the medium nih.gov. This pH-responsiveness is attributed to the protonation and deprotonation of the secondary ammonium salt component, which in turn modulates its interaction with the this compound macrocycle.

| System | Monomer Type | Stimulus | Response | Reference |

| [c2]Daisy Chain | Heteroditopic monomer with this compound and secondary ammonium salt | pH change | Reversible assembly/disassembly | nih.gov |

Cation-Responsive Systems (e.g., K⁺ Ions)

The inherent ability of the this compound cavity to selectively bind specific cations, particularly potassium ions (K⁺), has been a cornerstone in the design of cation-responsive materials researchgate.net. The molecular recognition between this compound and K⁺ is a key interaction for creating functional assemblies with controllable and programmable self-assembly nih.gov.

This principle has been demonstrated in the creation of a supramolecular hyperbranched polymer based on the this compound/secondary ammonium salt recognition motif researchgate.net. The resulting polymer exhibits a reversible assembly-disassembly process. The addition of potassium ions leads to the disassembly of the supramolecular structure, as the K⁺ ions compete for the crown ether cavity, disrupting the host-guest interaction with the secondary ammonium salt researchgate.net. This responsiveness to K⁺ ions allows for external control over the material's properties. Supramolecular interactions with potassium chloride (KCl) can also provide an additional method for tuning the thermosensitive properties of this compound based systems mdpi.comresearchgate.net.

| System | Monomer/Building Block | Stimulus | Response | Reference |

| Supramolecular Hyperbranched Polymer | A2-B3 type monomers with this compound and secondary ammonium salt | Addition/removal of K⁺ ions | Reversible disassembly/assembly | researchgate.net |

| Thermosensitive Systems | This compound and its derivatives | Addition of KCl | Tuning of phase behavior | mdpi.comresearchgate.net |

Redox-Responsive Systems

Redox-responsive systems based on this compound are an emerging area of research, with the potential for creating materials that can be switched by electrochemical stimuli. The general strategy involves the incorporation of redox-active moieties, such as ferrocene or quinones, into the crown ether structure researchgate.netmdpi.com. While specific examples focusing exclusively on this compound are part of a broader research area, the principles are well-established with closely related benzo-crown ethers.

For instance, new redox-active crown ethers have been synthesized where a ferrocene redox center is directly linked to a benzo-15-crown-5 moiety researchgate.net. The binding of guest cations by these modified crown ethers results in a shift in the ferrocene-ferrocenium redox couple to more positive potentials researchgate.net. This demonstrates that the binding event can be transduced into an electrochemical signal. Similarly, multi-redox-active macrocycles containing multiple benzo crown ether and ferrocenyl moieties have been shown to bind bipyridinium dications iaea.org.

| Redox-Active Moiety | Crown Ether Type | Guest Species | Electrochemical Response | Reference |

| Ferrocene | Benzo-15-crown-5 | Na⁺, K⁺, Mg²⁺ | Anodic shift of ferrocene redox potential | researchgate.net |

| Ferrocene | Multiple Benzo Crown Ethers | Bipyridinium dications | Complex formation | iaea.org |

Functional Materials Development

The unique properties of this compound have been leveraged in the development of novel functional materials, including supramolecular adhesives and advanced membranes for separation processes.

Supramolecular Adhesives and Structural Water Contributions

A significant advancement in the application of this compound has been in the creation of supramolecular adhesives where water plays a critical role. In a groundbreaking study, a supramolecular polymer was developed from a system where ten this compound units were arranged on the upper and lower rims of a pillararene. In this system, confined water acts as an essential co-monomer, contributing to the material's adhesive properties.

Further research has explored a water-induced supramolecular polymer adhesive formed from a selenium-containing crown ether macrocycle. This system, which features a strong hydrophilic hydrogen-bond receptor, confines water within a segregated, interdigitated architecture. This confined water remains in a liquid-like state at temperatures as low as -80 °C and contributes to the material's remarkable adhesion to hydrophilic surfaces, even at low temperatures.

| System | Key Components | Role of Water | Adhesive Properties | Reference |

| Pillararene-Crown Ether System | Pillararene, this compound | Essential co-monomer | Supramolecular adhesive | |

| Selenoxide Crown Ether | Selenium-containing crown ether | Confined structural component | Strong adhesion at low temperatures |

Membranes for Molecular Separation and Ion Transport

This compound and its derivatives have been incorporated into polymeric membranes to enhance their performance in molecular separation and ion transport. The crown ether's ability to selectively interact with specific molecules and ions is key to this application.

A novel polyimide membrane containing di(aminobenze)-21-crown-7-ether (DB21C7) has been synthesized for gas separation. The introduction of the crown ether into the polymer backbone was found to increase the packing density of the polymer chains, leading to a reduction in d-spacing and fractional free volume. These membranes exhibited a typical molecular sieving separation mechanism with gas permeabilities in the order of He > H₂ > CO₂ > N₂ > CH₄. The incorporation of DB21C7 significantly improved the diffusion and solubility selectivity, resulting in enhanced gas selectivity for pairs such as He/CH₄, H₂/CH₄, CO₂/CH₄, and CO₂/N₂.

In another study, the loading of Dithis compound (DB21C7) into a Nafion-117 membrane was investigated for its effect on ion transport. The mobility of Cs⁺ and Na⁺ ions was found to decrease as the amount of DB21C7 in the membrane increased. The higher interaction of DB21C7 with Cs⁺ was reflected in a significantly increased activation energy for Cs⁺ diffusion.

| Membrane Type | This compound Derivative | Application | Key Finding | Reference |

| Polyimide Membrane | Di(aminobenze)-21-crown-7-ether (DB21C7) | Gas Separation | Improved gas selectivity through molecular sieving | |

| Nafion-117 | Dithis compound (DB21C7) | Ion Transport | Decreased ion mobility and increased activation energy for Cs⁺ diffusion |

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane where a carrier molecule is embedded within a polymer matrix, offering enhanced stability for separation processes. This compound and its derivatives have been explored as selective carriers in PIMs for the separation of specific ions.

In a study on the separation of cesium from nitric acid feed, a cellulose triacetate plasticized polymer inclusion membrane (PIM) containing di-benzo-21-crown-7 (DB21C7) as the carrier was investigated. The transport behavior of ¹³⁷Cs was evaluated, demonstrating the potential of DB21C7-containing PIMs for nuclear waste remediation.

| Polymer Matrix | Carrier | Plasticizer | Target Ion | Application |

| Cellulose Triacetate (CTA) | Di-benzo-21-crown-7 (DB21C7) | Various | ¹³⁷Cs | Nuclear waste separation |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin |

| DB21C7 | Dithis compound |

| K⁺ | Potassium ion |

| KCl | Potassium chloride |

| He | Helium |

| H₂ | Hydrogen |

| CO₂ | Carbon dioxide |

| N₂ | Nitrogen |

| CH₄ | Methane |

| Cs⁺ | Cesium ion |

| Na⁺ | Sodium ion |

| ¹³⁷Cs | Cesium-137 |

Ion Transport Selectivity in Artificial Membranes

The ability of crown ethers to selectively bind and transport cations across membranes is a cornerstone of their application in separation science and sensor technology. This compound, with its 21-membered ring, exhibits a notable affinity for larger alkali metal cations, a property that can be harnessed to create ion-selective artificial membranes.

Research into the cation-binding properties of this compound has been conducted through solvent extraction of monovalent metal picrates from an aqueous phase into a dichloromethane phase. These studies reveal a clear preference for larger cations. While comprehensive data on ion transport through artificial membranes containing this compound is still emerging, the extraction data provides a strong indication of its potential for selective ion transport. The selectivity is attributed to the "like-likes-like" principle, where the cation that best fits the crown ether cavity is preferentially complexed and transported. For this compound, this results in a higher affinity for cations such as Cesium (Cs⁺) and Thallium (Tl⁺) compared to smaller alkali metal ions.

A study on a related compound, dithis compound, incorporated into a Nafion-117 membrane, demonstrated a significant interaction with Cs⁺ ions. The presence of the crown ether in the membrane matrix led to a decrease in the mobility of Cs⁺, indicating a strong complexation that influences the ion's transport properties. This research underscores the potential of 21-crown-7 derivatives in developing membranes for the selective separation of specific cations.

While detailed permeability coefficients for a wide range of ions through this compound-doped membranes are not yet extensively tabulated in the literature, the available binding and extraction studies strongly suggest a high degree of selectivity. Future research is anticipated to quantify the transport rates and selectivity coefficients for various cations, further elucidating the potential of this compound in applications such as ion-selective electrodes and targeted ion separation systems.

Catalytic Applications (e.g., Cation-Controlled Catalysis)

The unique cation-binding ability of crown ethers can be leveraged to influence the course and rate of chemical reactions, a concept known as cation-controlled catalysis. By encapsulating a cation, a crown ether can alter the reactivity of its associated anion, effectively acting as a phase-transfer catalyst. This compound, with its flexible macrocyclic structure, is a promising candidate for such applications.

The synthesis of this compound itself can be efficiently carried out under phase-transfer catalysis conditions, highlighting the inherent utility of this class of compounds in facilitating reactions between immiscible phases. beilstein-journals.org This suggests that this compound can, in turn, be employed as a phase-transfer catalyst in various organic transformations. In a typical phase-transfer catalytic cycle, the crown ether transports an inorganic anion from an aqueous or solid phase into an organic phase where it can react with an organic substrate. The lipophilic exterior of the this compound/cation complex enhances the solubility of the anion in the organic medium, thereby accelerating the reaction rate.

While specific, detailed studies on the application of this compound in cation-controlled catalysis are not abundant, the principles of phase-transfer catalysis provide a clear framework for its potential utility. For instance, in nucleophilic substitution reactions, this compound could be used to transport anions such as cyanide, halides, or acetate from an aqueous solution into an organic solution containing an alkyl halide, thereby promoting the substitution reaction. The efficiency of the catalysis would be dependent on the binding constant of the crown ether with the cation of the inorganic salt.

The following table illustrates a hypothetical application of this compound as a phase-transfer catalyst in a nucleophilic substitution reaction, based on the established principles of such systems.

| Reaction | Reactants | Catalyst | Proposed Role of this compound | Expected Outcome |

|---|---|---|---|---|

| Nucleophilic Substitution | 1-Bromooctane (in Toluene) + Potassium Cyanide (aqueous) | This compound | Complexes with K⁺ ion, transporting the CN⁻ anion into the organic phase. | Increased rate of formation of 1-cyanooctane. |

| Oxidation | Styrene (in Benzene) + Potassium Permanganate (aqueous) | This compound | Forms a complex with K⁺, solubilizing the MnO₄⁻ anion in the organic phase. | Enhanced oxidation of styrene to benzoic acid. |

Further research is needed to explore and quantify the catalytic activity of this compound in a variety of organic reactions and to establish its effectiveness in comparison to other commonly used phase-transfer catalysts.

Chiral Recognition and Separation

The incorporation of chiral elements into the structure of crown ethers opens up the possibility of enantioselective recognition and separation of chiral molecules. This is a critical area of research with significant implications for the pharmaceutical and fine chemical industries, where the separation of enantiomers is often a crucial step.

While the parent this compound is an achiral molecule, its framework can be modified to introduce chirality. The principles of chiral recognition by crown ethers generally involve the formation of diastereomeric complexes with the enantiomers of a chiral guest molecule. The stability of these complexes differs due to steric and electronic interactions, allowing for the separation of the enantiomers. Chiral crown ethers, particularly those based on the 18-crown-6 (B118740) framework, have been successfully employed as chiral selectors in chromatography for the separation of racemic amines and amino acids. nih.gov The recognition mechanism often relies on a three-point interaction model, involving hydrogen bonding between the ammonium group of the guest and the ether oxygens of the crown, as well as steric interactions between the substituents on the chiral centers of both the host and the guest.

Although specific studies detailing the use of chiral derivatives of this compound for enantiomeric separation are not yet prevalent in the literature, the foundational principles of chiral recognition by crown ethers are well-established. A hypothetical chiral this compound derivative could be synthesized by incorporating a chiral diol, for instance, derived from tartaric acid, into the macrocyclic ring. Such a chiral host would be expected to exhibit enantioselectivity in the binding of chiral primary amines.

The potential for chiral separation using a modified this compound can be illustrated by considering its application as a chiral stationary phase in high-performance liquid chromatography (HPLC).

| Application | Chiral Selector | Analyte | Principle of Separation | Potential Outcome |

|---|---|---|---|---|

| Chiral HPLC | Chiral this compound derivative immobilized on silica gel | Racemic 1-phenylethylamine | Differential formation of diastereomeric complexes between the chiral stationary phase and the enantiomers of the amine. | Separation of the (R)- and (S)-enantiomers of 1-phenylethylamine into two distinct peaks. |

| Enantioselective Sensing | Chiral this compound derivative functionalized with a chromophore | Racemic amino acid esters | Enantioselective binding leads to a change in the spectroscopic properties (e.g., fluorescence) of the chromophore. | Quantitative determination of the enantiomeric excess of the amino acid ester. |

The development of chiral selectors based on the this compound scaffold represents a promising avenue for future research in the field of enantioselective separations and sensing.

Characterization and Spectroscopic Analysis of Benzo 21 Crown 7 and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation and characterization of Benzo-21-crown-7 and its complexes. Various NMR techniques are utilized to probe molecular dynamics, binding affinities, and structural arrangements.

Concentration-Dependent ¹H NMR Studies

While specific studies detailing the concentration-dependent ¹H NMR spectral changes of the parent this compound molecule are not extensively detailed in the provided literature snippets, general observations in related systems highlight the importance of concentration. For higher crown ether oligomers synthesized alongside B21C7, ¹H NMR spectra have shown signal broadening, which is indicative of the presence of multiple species or aggregation phenomena beilstein-journals.orgnih.gov. Standard ¹H NMR characterization of this compound is typically performed at dilute concentrations, such as 10.0 mM in CDCl₃ or mixed solvent systems, yielding well-defined signals that confirm its structure beilstein-journals.orgnih.gov.

Diffusion-Ordered NMR Spectroscopy (DOSY)

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful tool for determining the diffusion coefficients of different molecular species in solution, thereby providing information about their size and aggregation state. DOSY has been employed in studies involving this compound to characterize supramolecular assemblies and metallo-supramolecular structures researchgate.netrsc.orgrsc.orgresearchgate.net. For instance, DOSY experiments have been used to study the formation of supramolecular polymers and to analyze self-sorting complexation events involving B21C7, helping to differentiate between various molecular entities in solution rsc.orgrsc.org.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial information about through-space proximity between protons, enabling the determination of binding modes and the spatial arrangement of guest molecules within the crown ether cavity. NOESY NMR has been utilized to study the formation of complexes between this compound and various guests, such as dialkylammonium salts. Strong correlations observed between protons on the crown ether and protons on the guest molecule confirm close contact and the threading of the guest into the B21C7 cavity beilstein-journals.orgrsc.org. Such studies are vital for understanding the specific interactions that drive host-guest complexation acs.org.

Variable Temperature NMR Measurements

Variable temperature (VT) NMR spectroscopy is employed to investigate dynamic processes occurring in solution, including conformational changes of the macrocycle and guest exchange phenomena. Studies on the binding of certain guest molecules to this compound have indicated that these processes can be slow on the NMR time scale beilstein-journals.org, a characteristic that can be further probed using VT-NMR. While specific VT-NMR data for the parent B21C7 is not extensively detailed in the provided snippets, VT-NMR has been used for derivatives to observe temperature-dependent spectral changes, offering insights into their phase behavior nih.govresearchgate.net. Furthermore, variable-temperature ¹³C NMR studies have been used in conjunction with NOESY to understand structural changes during complexation acs.org.

Elucidation of Binding Affinities and Modes

NMR titration experiments, where the chemical shifts of the crown ether protons are monitored as a function of guest concentration, are instrumental in determining binding affinities. Changes in chemical shifts, signal broadening, or the appearance of new signals upon addition of a guest molecule directly reflect complex formation.

This compound exhibits significant binding affinities for various guests, particularly secondary dialkylammonium salts and alkali metal cations. For instance, binding constants for secondary dialkylammonium salts in acetone (B3395972) range from 527 to 1062 M⁻¹ chemsrc.comresearchgate.net. More specific binding data has been reported for axles 6-H•PF₆ and 7-H•PF₆ in a mixed CDCl₃/CD₃CN solvent system, with binding constants ranging from 3050 to 17090 M⁻¹ depending on the specific guest structure beilstein-journals.orgnih.gov. These studies also reveal that the binding process can be slow on the NMR timescale, indicating significant interaction strength beilstein-journals.org.

The mode of binding is often elucidated through NOESY experiments, which confirm the threading of guests like dialkylammonium salts through the B21C7 cavity beilstein-journals.orgrsc.org. The steric bulk of the guest, such as the phenyl group in 5-H•PF₆, can influence its ability to thread through the crown ether cavity beilstein-journals.org. The interaction with alkali metal ions, such as K⁺, is also well-established and can be tuned by supramolecular interactions nih.gov.

Table 1: Binding Affinities of this compound with Selected Guests

| Guest Molecule | Solvent | Binding Constant (M⁻¹) | Reference |

| Secondary Dialkylammonium Salts | Acetone | 527–1062 | chemsrc.comresearchgate.net |

| 6-H•PF₆ | CDCl₃/CD₃CN (2:1) | 17090 (±500) | beilstein-journals.org |

| 7-H•PF₆ | CDCl₃/CD₃CN (2:1) | 5640 (±190) | beilstein-journals.org |

Mass Spectrometry Techniques

Mass spectrometry (MS) plays a critical role in confirming the molecular weight and elemental composition of this compound, as well as in identifying and characterizing its complexes. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution ESI Mass Spectrometry (HR-ESI-MS), and Low-Resolution ESI Mass Spectrometry (LRESIMS) are commonly employed.

The molecular formula of this compound is C₁₈H₂₈O₇, with a calculated exact mass of 356.18350323 Da nih.gov. ESI-MS has been used to detect ions corresponding to the parent compound, often observed as protonated ([M+H]⁺) or cation-complexed species ([M+Na]⁺, [M+K]⁺) beilstein-journals.orgnih.govbeilstein-journals.org. For example, [C7+Na]⁺ has been observed at m/z 379 and [C7+K]⁺ at m/z 395 beilstein-journals.org. High-resolution mass spectrometry provides accurate mass measurements, confirming the elemental composition of the compound and its adducts beilstein-journals.orgnih.gov. ESI-MS has also been instrumental in identifying higher crown ether oligomers, which can appear as a series of peaks spaced by approximately 356 amu, corresponding to the repeating unit of the macrocycle beilstein-journals.orgnih.govd-nb.info.

Table 2: Mass Spectrometry Data for this compound and Its Complexes

| Species | Calculated m/z | Observed m/z | Reference |

| This compound | 356.1835 (Exact Mass) | - | nih.gov |

| [C7+Na]⁺ | 379.1730 | 379 | beilstein-journals.org |

| [C7+K]⁺ | 395.1470 | 395 | beilstein-journals.org |

| [C7+Na]⁺ (Derivative) | 551.1921 | 551.1926 | beilstein-journals.org |

| [C7+K]⁺ (Derivative) | 567.1661 | 567.1664 | beilstein-journals.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of compounds and identifying their complexes with metal ions nih.govlibretexts.org. ESI-MS typically involves dispersing a fine spray of charged droplets into a vacuum, followed by solvent evaporation and ion ejection, which leads to the formation of gas-phase ions nih.gov. Neutral compounds can be ionized through protonation or cationization, such as metal cationization, allowing for their analysis nih.gov.

Research on this compound has utilized ESI-MS to confirm its molecular mass and to identify complexes formed with metal ions. For instance, studies have reported the detection of protonated molecules ([M+H]+) and cationized species ([M+Na]+, [M+K]+) in the mass spectra beilstein-journals.org. Specifically, the ESI-TOF-HRMS of this compound has shown a calculated mass for [M+K]+ at m/z 423.1416, with an observed value of 423.1434 beilstein-journals.org. ESI-MS is also instrumental in confirming the formation of supramolecular assemblies, such as pseudorotaxanes, by detecting characteristic ions corresponding to the complexed species beilstein-journals.orgresearchgate.net. Fragmentation patterns in ESI-MS can provide further structural insights, though they are generally less complex than those observed with electron ionization nih.govlibretexts.orguni-saarland.de.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, often used for purity assessment and analysis of reaction mixtures researchgate.net. The GC separates components based on their volatility and interaction with the stationary phase, while the MS provides structural information through fragmentation patterns.

GC-MS has been employed in the characterization of crown ethers, including this compound derivatives, to confirm their identity and assess purity researchgate.netmdpi.com. The technique allows for the separation of the target compound from potential byproducts or starting materials. The mass spectrometer then provides characteristic mass-to-charge (m/z) ratios for the molecular ion and fragment ions, which can be compared to spectral databases for identification uni-saarland.deresearchgate.net. While GC-MS is highly effective for volatile compounds, the relatively low volatility of some larger crown ethers or their complexes might necessitate derivatization or specific GC conditions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and molecular packing datapdf.comdoi.orgmdpi.com. This technique involves diffracting X-rays off a crystalline sample, with the resulting diffraction pattern analyzed to reconstruct the electron density distribution and thus the atomic positions within the crystal lattice.

Studies employing X-ray crystallography on this compound or its related structures aim to elucidate the precise geometry of the macrocyclic ring, the conformation of the ether linkages, and the orientation of the benzo substituent datapdf.comdoi.org. For instance, crystallographic data typically includes detailed tables of atomic bond lengths and angles, as well as torsion angles, which describe the conformation of the polyether chain datapdf.comdoi.org. These parameters are crucial for understanding the molecule's interaction with guest ions and for comparing its structure to other crown ethers. The arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding, can also be revealed mdpi.com.

Conductometric Studies of Metal Ion Complexation

Conductometric studies are widely used to investigate the complexation of crown ethers with metal ions in solution mdpi.comresearchgate.netmuk.ac.irutwente.nloup.com. This method relies on measuring the change in electrical conductivity of a solution as a crown ether interacts with metal ions. The binding of a metal ion to a crown ether typically alters the mobility of the ions in solution, leading to a measurable change in conductivity.

Research has shown that conductometric titrations can be used to determine the stability constants (KML) and stoichiometry of crown ether-metal ion complexes researchgate.netmuk.ac.irutwente.nloup.com. The size-fit principle is often observed, where crown ethers exhibit selectivity for metal ions whose ionic radii best match the cavity size of the macrocycle researchgate.net. For example, this compound, with its specific cavity size, is expected to show affinity for certain alkali metal ions. Studies on related crown ethers indicate that changes in conductivity upon complexation can be quantified, allowing for the calculation of complexation constants utwente.nloup.com. The solvent also plays a significant role, influencing both the complexation constants and selectivity mdpi.comresearchgate.netmuk.ac.ir.

Other Spectroscopic Methods (e.g., FT-IR, UV/Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations researchgate.netresearchgate.netvscht.czpressbooks.publibretexts.org. Characteristic absorption bands for this compound would include those associated with the ether linkages (C-O-C stretching) and the aromatic ring system.

Typical FT-IR spectra of crown ethers often show strong absorption bands in the region of 1050-1150 cm-1, attributed to the asymmetric stretching of the C-O-C ether bonds researchgate.netresearchgate.net. Aromatic C-H stretching vibrations are usually observed above 3000 cm-1 (e.g., 3000-3100 cm-1), while aromatic C=C stretching vibrations appear in the range of 1600-1400 cm-1 vscht.czpressbooks.publibretexts.org. The presence of the benzo group would thus contribute characteristic bands in these regions.

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions within the molecule, particularly those involving π-electrons or non-bonding electrons researchgate.nettechnologynetworks.com. For this compound, the benzo moiety is expected to exhibit characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound would typically display absorption maxima (λmax) related to π→π* and n→π* transitions of the aromatic ring system researchgate.nettechnologynetworks.com. These absorptions are sensitive to the electronic environment and can be influenced by complexation with metal ions, although the primary effect is usually seen in the electronic transitions of the aromatic chromophore researchgate.net. Studies on related crown ethers show that UV-Vis spectroscopy can be used to monitor complex formation, often by observing changes in the intensity or position of absorption bands researchgate.net.

Computational and Theoretical Investigations of Benzo 21 Crown 7

Density Functional Theory (DFT) Calculations

DFT calculations offer a robust framework for exploring the electronic structure and conformational landscape of molecules like Benzo-21-crown-7.

Geometric Optimization and Conformational Analysis

The precise three-dimensional arrangement of atoms in this compound is crucial for its complexation behavior. DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-31G(d)), are used to determine the most stable geometric configurations of the molecule researchgate.netresearchgate.netnih.govacs.orgresearchgate.netpsu.eduresearchgate.netmdpi.comarxiv.org. These studies involve optimizing the molecular geometry to find low-energy conformers. The flexibility of the crown ether ring allows it to adopt different conformations, such as crown-like or more open structures, which can influence its interaction with guest molecules researchgate.net. For related dibenzo crown ethers, DFT has been used to visualize optimized geometries and analyze conformational flexibility, noting that the presence of benzene (B151609) rings imparts rigidity researchgate.net. While specific conformational data for this compound itself is often found in experimental studies or more detailed computational reports, DFT provides the foundation for understanding these structures.

Electronic Structure and Frontier Molecular Orbitals